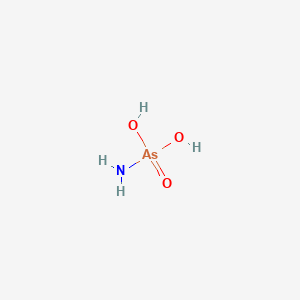![molecular formula C9H11NO B14694670 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde CAS No. 34668-54-7](/img/structure/B14694670.png)
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde typically involves cycloaddition reactions. One effective method is the [6π + 2π]-cycloaddition of N-substituted azepines catalyzed by transition metal complexes such as cobalt (II) acetylacetonate . This reaction can be performed under a dry argon atmosphere to ensure the purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence neural signaling pathways . This interaction is crucial for its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist.
Pinnamine: Another alkaloid with similar structural features.
Bis-homoepibatidine: Known for its high affinity for nicotinic receptors.
Uniqueness: 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties.
Properties
CAS No. |
34668-54-7 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
9-azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-10-8-3-1-2-4-9(10)6-5-8/h1-4,7-9H,5-6H2 |
InChI Key |
KCJXPTVMHWTPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC1N2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


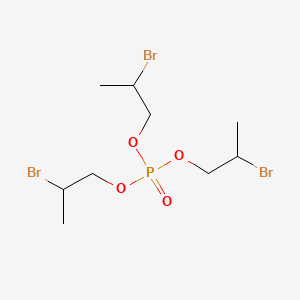
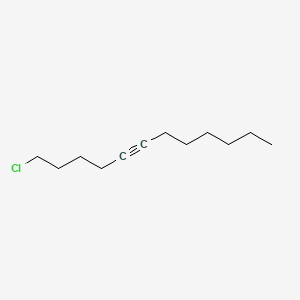
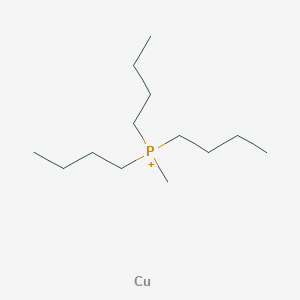
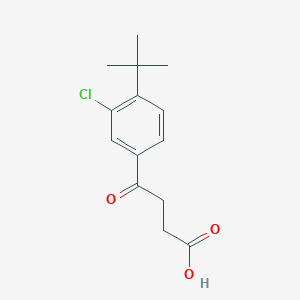
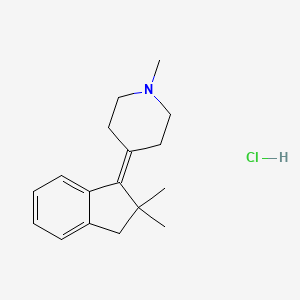

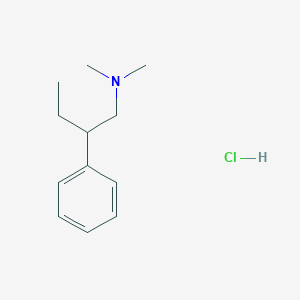
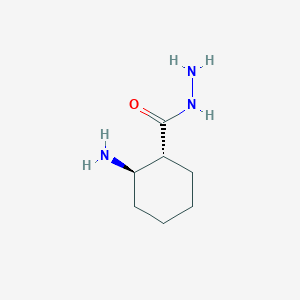
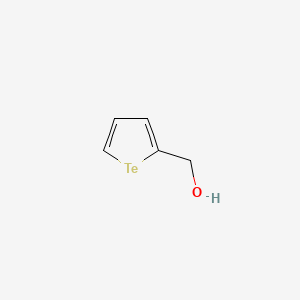
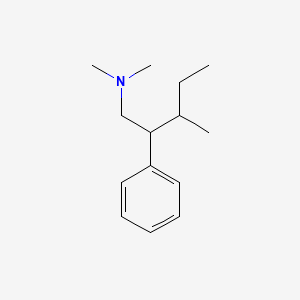

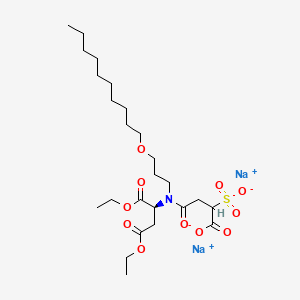
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
